(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine
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Description
“®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential chemotherapeutic effects .
Synthesis Analysis
Thiazolopyrimidines can be synthesized via multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions can be carried out using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines can be characterized using various spectroscopy techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions. For instance, they can react with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . Therefore, future research could focus on the synthesis of novel thiazolopyrimidine analogs possessing enhanced biological activities with minimum toxicity .
properties
IUPAC Name |
(2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZJAQMQBHNLH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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